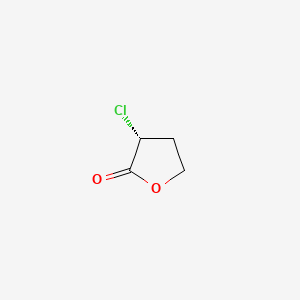

(R)-3-Chlorodihydrofuran-2(3H)-one

Description

The Significance of Chiral Lactones in Synthetic Organic Chemistry

Chiral lactones, particularly γ-butyrolactones, are considered privileged structures in organic chemistry due to their prevalence in numerous natural products and biologically active compounds. nih.gov These five-membered cyclic esters are fundamental synthons for creating more complex molecules with high stereoselectivity. researchgate.netnih.gov The inherent chirality of these lactones is crucial in biological systems, where the stereochemistry of a molecule often dictates its pharmacological activity.

The synthesis of substituted dihydrofuran-2(3H)-ones is a continuously evolving field, driven by the discovery of new biologically active molecules containing the γ-lactone ring, such as pesticides, antibiotics, and plant growth inhibitors. researchgate.net Enantiopure lactones like (S)-3-hydroxy-γ-butyrolactone are key chiral building blocks for producing pharmaceuticals, including synthetic statins and HIV inhibitors. nih.govresearchgate.net The development of efficient synthetic routes, including biocatalysis and chemoenzymatic methods, has made these chiral synthons more accessible for research and industrial applications. nih.govresearchgate.net

The versatility of chiral lactones stems from their ability to undergo various chemical transformations, allowing for the introduction of different functional groups and the construction of intricate molecular architectures. nih.gov Their utility as synthetic intermediates for a wide range of biologically active compounds underscores their enduring importance in medicinal and synthetic chemistry. nih.gov

Defining the Stereochemical Importance of (R)-3-Chlorodihydrofuran-2(3H)-one

The stereochemical configuration of this compound is central to its utility as a chiral synthon. The "(R)" designation specifies the three-dimensional arrangement of the substituents around the chiral carbon atom at the 3-position of the dihydrofuranone ring. This defined stereochemistry is crucial for controlling the stereochemical outcome of subsequent reactions.

The chlorine atom at the C3 position is a key functional handle. As a good leaving group, it can be displaced by a variety of nucleophiles, enabling the introduction of new functional groups at this stereocenter. This substitution can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nucleophile used. This allows synthetic chemists to precisely construct the desired stereoisomer of a target molecule.

The combination of the lactone ring, which can be opened or modified, and the defined stereocenter with a reactive chlorine atom makes this compound a powerful tool for asymmetric synthesis. It serves as a starting material for building complex chiral molecules where the stereointegrity, originating from the (R)-chloro lactone, is maintained throughout the synthetic sequence.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅ClO₂ |

| Molar Mass | 120.53 g/mol |

| Monoisotopic Mass | 119.997807 g/mol |

| Appearance | Data not available |

| CAS Number | 42411-55-2 |

| Source: U.S. Environmental Protection Agency epa.gov |

Overview of Research Trajectories for Halogenated Dihydrofuranones

Research into halogenated dihydrofuranones and related lactones is an active and expanding area, driven by the unique chemical properties conferred by the halogen atom. The introduction of a halogen can significantly modulate a molecule's biological activity and physicochemical properties, making these compounds attractive targets for agrochemical and pharmaceutical development. mdpi.com

Current research trajectories in this field focus on several key areas:

Novel Synthetic Methods: There is a continuous effort to develop new and efficient methods for synthesizing halogenated lactones. This includes the exploration of organocatalysis for the enantioselective synthesis of complex dihydrofurans and the use of palladium-catalyzed kinetic resolutions to obtain highly enantioenriched furanones. metu.edu.trrug.nl These advanced synthetic strategies aim for higher yields, improved stereoselectivity, and milder reaction conditions.

Biocatalysis and Enzymatic Halogenation: The use of enzymes, particularly flavin-dependent halogenases, is a growing trend for the selective installation of halogen atoms onto molecular scaffolds. mdpi.com Biocatalysis offers the advantage of high selectivity under mild conditions, providing an environmentally friendly alternative to traditional chemical methods. Research is focused on sourcing new halogenases, protein engineering to improve their stability and substrate scope, and applying them in chemoenzymatic synthesis. mdpi.com

Exploration of Biological Activity: Halogenated lactones are continuously being investigated for their potential biological activities. For instance, new halogenated sesquiterpene lactones isolated from natural sources have been studied for their cytotoxic activities against cancer cell lines. nih.gov The development of lactone-based polymers for medical applications, such as drug delivery and tissue engineering, also represents a significant research direction. nih.gov

Application as Synthetic Intermediates: Halogenated lactones serve as versatile intermediates in organic synthesis. The halogen provides a reactive site for further functionalization, such as in the synthesis of γ-substituted-γ-lactones where a terminal halogen group can be incorporated into the side chain. researchgate.net This allows for the construction of a diverse library of compounds for various applications.

Table 2: Related Halogenated Furanone Compounds in Research

| Compound Name | Molecular Formula | Key Research Finding |

| 1-((4S,5S)-4-(3-Chlorophenyl)-2-methyl-5-nitro-4,5-dihydrofuran-3-yl)ethan-1-one | C₁₃H₁₂ClNO₄ | Synthesized with 83% enantiomeric excess using a bifunctional organocatalyst. metu.edu.tr |

| 3-Acetyl-3-chlorodihydrofuran-2(3H)-one | C₆H₇ClO₃ | Identified as an irritant causing skin and serious eye damage. nih.gov |

| Laurenolide A (A halogenated sesquiterpene lactone) | C₁₅H₂₁Br₂ClO₃ | A new sesquiterpene lactone isolated from Palisada intermedia. nih.gov |

| Laurenolide B (A halogenated sesquiterpene lactone) | C₁₅H₂₀Br₂O₂ | A new sesquiterpene lactone isolated from Palisada intermedia. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

42411-55-2 |

|---|---|

Molecular Formula |

C4H5ClO2 |

Molecular Weight |

120.53 g/mol |

IUPAC Name |

(3R)-3-chlorooxolan-2-one |

InChI |

InChI=1S/C4H5ClO2/c5-3-1-2-7-4(3)6/h3H,1-2H2/t3-/m1/s1 |

InChI Key |

OARNHESMASZJCO-GSVOUGTGSA-N |

Isomeric SMILES |

C1COC(=O)[C@@H]1Cl |

Canonical SMILES |

C1COC(=O)C1Cl |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective and Diastereoselective Synthesis of R 3 Chlorodihydrofuran 2 3h One

Asymmetric Catalysis in the Construction of Chiral 3-Chlorodihydrofuran-2(3H)-one Scaffolds

Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral γ-lactones.

Organocatalytic Approaches to Enantioselective Halolactonization.nih.govcapes.gov.bracs.orgsigmaaldrich.comnih.govrsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov A notable achievement in this area is the development of an organocatalytic, enantioselective chlorolactonization reaction. nih.govcapes.gov.bracs.orgsigmaaldrich.com This method utilizes a cinchona alkaloid-derived catalyst, such as (DHQD)2PHAL, to control the stereochemical outcome of the cyclization of 4-aryl pentenoic acids. nih.govacs.org

In a key study, various 4-aryl pentenoic acids were successfully cyclized in the presence of 10 mol% of (DHQD)2PHAL and an N-chlorinated hydantoin (B18101) as the chlorine source. nih.govacs.org This approach yielded chiral chlorolactones with enantiomeric excesses (ee) ranging from 43% to 90%. nih.govcapes.gov.bracs.org For instance, the phenyl-substituted lactone was produced in 86% yield and 89% ee. acs.orgnih.gov The choice of solvent was found to be crucial, with chloroform (B151607) providing significantly higher selectivity (65% ee) compared to dichloromethane (B109758) (39% ee). acs.orgnih.gov The reactivity of the chlorine source also played a critical role; the more reactive 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) allowed for faster and more stereoselective reactions at lower temperatures. acs.orgnih.gov

This organocatalytic method represents the first example of a reagent-controlled chlorolactonization that achieves synthetically useful levels of enantioselectivity. nih.govcapes.gov.bracs.org

Transition Metal-Catalyzed Asymmetric Transformations for Lactone Formation.acs.orgrsc.orgnih.govnih.govacs.orgrsc.orgconsensus.appresearchgate.net

Transition metal catalysis provides a versatile platform for a wide range of asymmetric transformations, including the formation of chiral lactones. These methods often rely on the design of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical course of the reaction. nih.govrsc.org An alternative strategy involves the use of chiral-at-metal catalysts, where the chirality originates from the metal center itself, coordinated by achiral ligands. nih.govrsc.orgresearchgate.net

One prominent approach involves the copper-catalyzed enantioselective radical oxyfunctionalization of alkenes. acs.org This method allows for the synthesis of a diverse array of enantiomerically enriched lactones through reactions like oxyazidation, oxysulfonylation, and oxyarylation. acs.org The proposed catalytic cycle begins with the reaction of a Cu(I) catalyst with a radical source to generate a Cu(II) species and a radical. This radical then adds to an alkene, forming a tertiary alkyl radical intermediate. The subsequent enantioselective C–O bond formation, mediated by the Cu(II) complex, furnishes the lactone product and regenerates the Cu(I) catalyst. acs.org

Another innovative strategy in transition metal catalysis is the use of chiral cations to direct enantioselectivity. rsc.orgconsensus.app This can be achieved by incorporating ligand scaffolds on chiral cations or by pairing chiral cations with transition metal 'ate'-type complexes. rsc.org Furthermore, cooperative anion-binding by a chiral hydrogen-bond donor has been shown to induce high enantioselectivity in ruthenium-catalyzed reactions. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Lactone Formation

| Catalyst System | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Cu(I)/Chiral Ligand | Radical Oxyfunctionalization | Alkenes | Good to high | acs.org |

| Ru/Chiral Bis-thiourea | Propargylic Substitution | Propargylic alcohols | Up to 99% | nih.gov |

| Chiral Cation/Transition Metal | Various | Various | High | rsc.orgconsensus.app |

Photoredox Catalysis for Stereocontrolled γ-Lactone Synthesis.lookchem.comnih.govrsc.orgresearchgate.netnih.gov

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, offering mild reaction conditions and high functional group tolerance. lookchem.com This approach has been successfully applied to the synthesis of γ-lactones. lookchem.comnih.govrsc.orgresearchgate.netnih.gov

One notable method involves the direct formation of γ-lactones through the hydroxylalkylation of aromatic alkenes and subsequent transesterification. lookchem.com This protocol demonstrates good regioselectivity and substrate compatibility, providing an intermolecular route to γ-lactones from styrenes and α-bromo esters without the need for external oxidants. lookchem.com The proposed mechanism involves the generation of a radical intermediate which then undergoes a spontaneous intramolecular transesterification to yield the desired γ-lactone. lookchem.com

Another innovative strategy utilizes a dual photoredox/hydrogen atom transfer (HAT) catalysis for the radical alkoxycarbonylation of allenes. nih.govrsc.orgresearchgate.netnih.gov Alkoxycarbonyl radicals, generated from the decarboxylation of alkyl oxalic acids, add to allene (B1206475) precursors with high regioselectivity to form α-allyl-γ-lactone products in yields up to 92%. nih.govrsc.orgresearchgate.netnih.gov This method is significant as it allows for the synthesis of α-allyl-γ-lactones, which are challenging to access directly. nih.gov

Chiral Auxiliary-Mediated Approaches to (R)-3-Chlorodihydrofuran-2(3H)-one Derivatives.wikipedia.orgnih.goviupac.orgsigmaaldrich.combocsci.comnih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy has been widely employed in asymmetric synthesis. wikipedia.orgiupac.orgnih.gov

A variety of chiral auxiliaries are available, including Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.org For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. wikipedia.org The α-proton of the resulting carbonyl compound can be deprotonated to form an enolate, which then reacts diastereoselectively with an electrophile. wikipedia.org The stereochemistry of the addition is directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org

In the context of synthesizing chloro-substituted lactones, a chiral auxiliary can be attached to a precursor molecule. Subsequent chlorination and lactonization steps would then proceed under the stereodirecting influence of the auxiliary, leading to the desired this compound derivative with high diastereoselectivity. Chiral short-chain α-chloroaldehydes, prepared from enantiomerically pure amino acids, have been used as starting materials for the stereoselective synthesis of chiral 4-(1-chloroalkyl)-β-lactams. nih.gov

Chiral Pool Synthesis Strategies for this compound and Analogues.wikipedia.orgresearchgate.netuh.edu

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials. wikipedia.org This approach leverages the inherent chirality of these natural compounds to construct more complex chiral molecules, often preserving the original stereochemistry throughout the synthetic sequence. wikipedia.org

For the synthesis of this compound, a suitable starting material from the chiral pool would possess a stereocenter that can be elaborated into the target structure. For instance, a chiral hydroxy acid or a related derivative could serve as a precursor. The synthesis of a harvestmen natural product, (4S,5S)‑4-hydroxy-γ-decalactone, from (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde illustrates the power of this approach. researchgate.net

While direct examples of chiral pool synthesis for this compound are not extensively detailed in the provided search results, the general principles of this strategy are well-established. The key is to identify a readily available chiral starting material that can be converted to the target molecule through a series of stereochemically controlled reactions.

Biocatalytic Routes to Chiral Lactones Relevant to this compound Synthesis.bocsci.comcambridge.orgmdpi.comnih.govnih.govmdpi.com

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. Lipases and esterases are particularly useful for the synthesis of chiral lactones due to their ability to perform enantioselective hydrolysis and esterification reactions. mdpi.comnih.govnih.govmdpi.com

These enzymes can be used in several ways to produce enantiomerically pure lactones. One common method is the kinetic resolution of a racemic mixture of hydroxy esters or lactones. nih.gov In this process, the enzyme selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched. For example, the kinetic resolution of a nine-membered chiral lactone using horse liver esterase proceeded with excellent selectivity, affording the (R)-hydroxy acid and the unreacted (S)-lactone in high optical purity. nih.gov

Another powerful biocatalytic strategy is the desymmetrization of prochiral or meso compounds. mdpi.com Lipase-catalyzed desymmetrization of meso-diols has been widely applied to produce intermediates with defined chirality. mdpi.com Furthermore, lipases can function in organic solvents, which allows for reactions like esterification and transesterification that are not feasible in aqueous media. cambridge.org This versatility makes biocatalysis a highly attractive approach for the synthesis of chiral building blocks like this compound.

Table 2: Overview of Biocatalytic Methods for Chiral Lactone Synthesis

| Biocatalytic Strategy | Enzyme Type | Key Feature | Reference |

|---|---|---|---|

| Kinetic Resolution | Lipases, Esterases | Selective reaction with one enantiomer of a racemate. | nih.govmdpi.com |

| Desymmetrization | Lipases | Conversion of a prochiral substrate into a single enantiomer. | mdpi.com |

| Enantioselective Lactonization | Lipases | Intramolecular cyclization of hydroxy esters in organic solvents. | cambridge.org |

Enzyme Classes and Reaction Mechanisms (e.g., Baeyer–Villiger Monooxygenases)

The biocatalytic synthesis of chiral lactones, such as this compound, prominently features the use of Baeyer–Villiger monooxygenases (BVMOs). rsc.org These enzymes represent a powerful tool in organic synthesis due to their high regio- and stereoselectivity, often operating under mild conditions with molecular oxygen as the oxidant. rsc.orgnih.gov

BVMOs are flavin-dependent enzymes that catalyze the oxidation of ketones to their corresponding esters or lactones. nih.govrug.nl The catalytic cycle of a BVMO typically involves the following key steps:

Cofactor Reduction : The flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) cofactor within the enzyme's active site is reduced by a nicotinamide (B372718) cofactor, typically NADPH or NADH. nih.govuni-hannover.de

Peroxyflavin Formation : The reduced flavin reacts with molecular oxygen to form a highly reactive C(4a)-peroxyflavin intermediate. rug.nl

Nucleophilic Attack : The peroxyflavin acts as a nucleophile, attacking the carbonyl carbon of the ketone substrate to form a tetrahedral intermediate known as the Criegee intermediate. nih.gov

Oxygen Insertion and Product Release : Rearrangement of the Criegee intermediate leads to the insertion of an oxygen atom adjacent to the carbonyl group, forming the lactone product, which is then released from the active site along with a water molecule. nih.gov

The enantioselectivity of the reaction is determined by the specific three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer of a racemic ketone or creates a chiral environment for the oxidation of a prochiral ketone. nih.gov The application of BVMOs has demonstrated significant potential in producing valuable chiral intermediates for the pharmaceutical and fine chemical industries. nih.govresearchgate.net For instance, various BVMOs have been successfully employed for the asymmetric synthesis of a wide range of lactones. researchgate.net

Strategies for Enhanced Biocatalytic Efficiency (e.g., Enzyme Immobilization, Cofactor Recycling)

The practical and industrial application of biocatalysts like BVMOs is often hindered by factors such as enzyme instability, high cost, and the stoichiometric requirement for expensive cofactors like NAD(P)H. nih.govresearchgate.net To overcome these limitations, several strategies have been developed to enhance biocatalytic efficiency.

Enzyme Immobilization: Immobilization involves confining enzymes to a solid support material, which offers several advantages. It enhances the operational stability of the enzyme against changes in temperature and pH, allows for easy separation of the biocatalyst from the reaction mixture, and enables the continuous operation and reuse of the enzyme over multiple reaction cycles. nih.govjocpr.comresearchgate.net Common immobilization techniques include adsorption, covalent bonding, entrapment in gels, or cross-linking. For example, glucose dehydrogenase (GDH) and NADH oxidase (NOD), enzymes often used in cofactor recycling systems, have been successfully immobilized on polymer microspheres, retaining significant activity and showing improved thermal and pH stability. nih.gov

Cofactor Recycling: The high cost of nicotinamide cofactors necessitates their continuous regeneration for large-scale biotransformations to be economically viable. nih.govplos.org Cofactor recycling systems typically involve a second enzyme and a low-cost sacrificial substrate. For NADPH-dependent BVMOs, a common strategy is to use a glucose-6-phosphate dehydrogenase or a glucose dehydrogenase (GDH) to regenerate NADPH from NADP+ using glucose-6-phosphate or glucose as the reducing agent, respectively. plos.org

A more advanced approach is the co-immobilization of both the primary enzyme (e.g., a BVMO) and the cofactor-regenerating enzyme onto the same solid support. nih.govplos.org This co-localization creates a microenvironment with a high local concentration of the cofactor, increasing the efficiency of the cascade reaction and minimizing cofactor degradation in the bulk solution. researchgate.netacs.org Such self-sufficient heterogeneous biocatalysts have been developed, demonstrating robustness in continuous flow reactors for asymmetric synthesis. nih.gov

Optimization of Reaction Parameters for Enantiomeric Excess and Yield in this compound Synthesis

Impact of Halogen Sources and Reagent Stoichiometry

The choice of the halogen source and the stoichiometry of the reagents are critical factors in enantioselective halogenation reactions.

Halogen Sources: A variety of electrophilic chlorine sources can be employed for the chlorination step. The reactivity of the halogenating agent can significantly influence the selectivity and yield of the reaction. Common sources include N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin, and thionyl chloride. acs.org In organocatalytic systems, the choice of the electrophilic halide-transfer reagent is crucial for achieving turnover and high enantioselectivity. nih.gov In some biosynthetic pathways, nature employs non-heme iron halogenases that perform "cryptic halogenation," where a transiently halogenated intermediate is formed to activate the molecule for subsequent reactions. nih.gov

The table below summarizes various halogenating reagents used in chemo- and enantioselective halogenation reactions.

Table 1: Comparison of Halogenating Reagents

| Halogenating Reagent | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Electrophilic brominating agent | acs.org |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Electrophilic brominating agent | acs.org |

| Thionyl Chloride | SOCl₂ | Used with a Lewis base catalyst for chlorination | acs.org |

| N-Chlorosuccinimide | NCS | Electrophilic chlorinating agent in asymmetric reactions | nih.gov |

Reagent Stoichiometry: The molar ratio of the substrate, catalyst, and halogen source must be carefully controlled. An excess of the halogenating reagent can lead to the formation of di-halogenated or other over-halogenated byproducts, reducing the yield of the desired monochlorinated product. acs.org Conversely, an insufficient amount of the halogen source will result in incomplete conversion. The catalyst loading is also a key parameter; while a higher catalyst concentration might increase the reaction rate, it can also lead to lower enantioselectivity or increased cost. acs.org Optimization studies often involve systematically varying the stoichiometry of each component to find the ideal balance for maximizing both yield and enantiomeric excess. scielo.brchemrxiv.org

Influence of Solvent Systems and Temperature Gradients

The reaction environment, defined by the solvent and temperature, plays a pivotal role in controlling the kinetics and stereochemical outcome of the synthesis.

Solvent Systems: The choice of solvent can dramatically affect both the yield and the enantioselectivity of a reaction. researchgate.net Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the conformation of the catalyst-substrate complex. In the copper-catalyzed enantioselective oxyfunctionalization of alkenes to form lactones, for instance, ethyl acetate (B1210297) was found to be superior to ethers like methyl tert-butyl ether (MTBE) or diethyl ether in terms of both yield and enantioselectivity. acs.org In other syntheses, chlorinated solvents like chloroform have proven to be the solvent of choice. researchgate.net The polarity of the solvent is a key characteristic; sometimes a switch from a non-polar to a polar solvent can significantly alter the reaction's efficiency and stereoselectivity. researchgate.net

Temperature Gradients: Temperature is a critical parameter for controlling the rate and selectivity of chemical reactions. Generally, lower reaction temperatures are favored for enantioselective processes because they increase the energy difference between the diastereomeric transition states leading to the two enantiomers, thus enhancing enantioselectivity. acs.org However, reducing the temperature also slows down the reaction rate, so a compromise must be found to achieve high enantiomeric excess within a practical timeframe. mdpi.com For example, in a study on the enantioselective bromochlorination of chalcones, decreasing the reaction temperature did not lead to an improvement in enantioselectivity, indicating that other factors were more dominant in that specific system. acs.org Therefore, the effect of temperature must be empirically determined for each specific synthetic methodology.

The following table illustrates the impact of solvent and temperature on a representative enantioselective reaction.

Table 2: Influence of Solvent and Temperature on Enantioselective Lactone Synthesis

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1 | Toluene | 40 | - | >99 | mdpi.com |

| 2 | Toluene | 50 | - | >99 | mdpi.com |

| 3 | Toluene | 60 | - | >99 | mdpi.com |

| 4 | Toluene | 70 | 45 | >99 | mdpi.com |

| 5 | tert-Butyl methyl ether (TBME) | 70 | 51 | 96 | mdpi.com |

Innovations in Sustainable Synthesis of R 3 Chlorodihydrofuran 2 3h One

Continuous Flow Chemistry for Scalable and Efficient Production of Chiral Lactones

Continuous flow processes have emerged as a powerful alternative to traditional batch manufacturing, offering substantial improvements in safety, efficiency, and scalability. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes or microreactors, where the reaction occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and faster reaction times compared to batch methods. nih.govresearchgate.net For the production of chiral lactones, these advantages are particularly pronounced, enabling the synthesis of enantiomerically pure compounds with greater consistency and productivity. rsc.org

Microreactors, with their micrometer-sized channels, are at the heart of modern flow chemistry. researchgate.net Their high surface-area-to-volume ratio facilitates rapid heat and mass transfer, allowing for precise temperature control and efficient mixing. nih.gov This enhanced control is crucial in stereoselective synthesis, where even minor temperature fluctuations can impact the enantiomeric excess of the product. The design of the microreactor, including the geometry and dimensions of the channels, can be engineered to optimize reaction conditions, thereby enhancing selectivity and maximizing throughput. researchgate.net

For the synthesis of a molecule like (R)-3-Chlorodihydrofuran-2(3H)-one, a key challenge is controlling the stereochemistry at the C3 position. A potential flow-based approach could involve the asymmetric hydrogenation of a suitable precursor, such as 3-chloro-2-furanone, within a microreactor. The precise control afforded by the microreactor would be instrumental in maximizing the enantioselectivity of the chiral catalyst.

Table 1: Comparison of Batch vs. Flow Chemistry for Chiral Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Slow, inefficient, potential for hotspots | Rapid, highly efficient, precise temperature control nih.gov |

| Mass Transfer | Often limited by stirring speed | Fast, efficient mixing due to small channel dimensions nih.gov |

| Safety | Large volumes of hazardous materials | Small reaction volumes, better containment of hazardous intermediates nih.govresearchgate.net |

| Scalability | Difficult, often requires re-optimization | Straightforward by operating the system for longer durations researchgate.net |

| Process Control | Limited, variables can fluctuate | Precise control over residence time, temperature, and pressure nih.gov |

| Productivity | Lower space-time yields | Higher productivity and space-time yields |

A significant advancement in flow chemistry is the integration of immobilized catalysts. organic-chemistry.org Catalysts, particularly expensive chiral ones, can be fixed onto a solid support and packed into a column or reactor bed (a packed-bed reactor). The reactant stream then flows through this bed, and the reaction occurs on the surface of the catalyst. This approach offers several benefits: the catalyst is easily separated from the product stream, simplifying purification and enabling catalyst recycling, which is a key tenet of green chemistry. organic-chemistry.org

Both homogeneous and immobilized chiral catalysts are effective in continuous flow systems. researchgate.net However, immobilized systems are especially appealing from a practical and environmental standpoint as they prevent leaching of the catalyst into the product stream, avoiding contamination. researchgate.net For the synthesis of this compound, a chiral iridium or rhodium complex, known to be effective for asymmetric hydrogenations of related ketoesters rsc.org, could be immobilized on a polymer support and used in a packed-bed flow reactor. This setup would allow for the continuous production of the chiral lactone with minimal catalyst waste.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are also highly amenable to flow conditions. google.comresearchgate.net The precise stoichiometry and mixing control in microreactors can enhance the efficiency of these complex transformations.

A potential telescoped flow synthesis of this compound could start with the asymmetric reduction of a keto-ester precursor, followed by an in-line chlorination step and subsequent cyclization, all within a connected series of flow reactors without intermediate work-up.

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of its 12 principles is paramount for the sustainable synthesis of this compound.

One of the core principles of green chemistry is the use of renewable rather than depleting feedstocks. researchgate.net Lignocellulosic biomass, derived from agricultural and forestry waste, is an abundant and sustainable source of platform chemicals. rdworldonline.comresearchgate.net For instance, furfural, which can be produced from xylose found in biomass, can be catalytically oxidized to 2-furanone. Subsequent catalytic hydrogenation of 2-furanone yields γ-butyrolactone (GBL), the parent structure of the target molecule. nih.gov

Another potential renewable precursor is malic acid, which can be obtained from biomass. A patented process describes the conversion of optically active malic acid into (S)-3-hydroxy-gamma-butyrolactone. google.com This chiral intermediate could then be converted to this compound through a stereoinvertive chlorination reaction. The use of such biomass-derived starting materials significantly improves the sustainability profile of the synthesis. researchgate.netnih.gov

Table 2: Potential Renewable Precursors for this compound

| Renewable Precursor | Biomass Source | Potential Intermediate |

| Furfural | Agricultural waste (e.g., corncobs) rdworldonline.com | γ-Butyrolactone nih.gov |

| Malic Acid | Fruits, fermentation of carbohydrates | (S)-3-Hydroxy-gamma-butyrolactone google.comnih.gov |

| 5-(Hydroxymethyl)furfural (HMF) | Sugars (fructose, glucose) rsc.orgosti.gov | Various furan-based platform chemicals rsc.orgosti.gov |

Reducing waste is a cornerstone of green chemistry, encapsulated in the principles of atom economy and waste prevention. researchgate.net Traditional syntheses of chiral molecules often involve stoichiometric reagents and multiple protection/deprotection steps, which generate significant waste. rdworldonline.com For example, some routes to related chiral lactones rely on starting materials like (R)-epichlorohydrin, a known carcinogen whose use poses significant safety and environmental risks. google.com

Modern catalytic methods, especially when implemented in continuous flow, offer a superior alternative. Catalytic reactions are inherently more atom-economical than stoichiometric ones. researchgate.net Furthermore, flow chemistry minimizes waste by improving reaction yields and selectivity. The small hold-up volume in microreactors reduces solvent use and allows for the safe handling of hazardous reagents or unstable intermediates. nih.govresearchgate.net By integrating steps in a telescoped process, solvent- and energy-intensive workup and purification procedures are minimized. nih.gov Adopting these strategies for the synthesis of this compound can drastically reduce its environmental footprint, aligning its production with the principles of modern, sustainable chemical manufacturing.

Energy-Efficient Synthetic Protocols (e.g., Microwave-Assisted Reactions)

In the pursuit of sustainable chemical manufacturing, energy-efficient synthetic protocols are paramount. Traditional synthetic methods often rely on prolonged reaction times and sustained high temperatures, contributing to significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to address these inefficiencies. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and substantial reductions in energy usage compared to conventional heating methods. anton-paar.com

The application of microwave energy directly to the reaction mixture, rather than through conductive heating of the vessel, allows for rapid and uniform heating. anton-paar.com This targeted energy transfer can overcome activation energy barriers more efficiently, leading to remarkable rate enhancements. For instance, reactions that may take several hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation. matanginicollege.ac.in

While specific research on the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles of microwave chemistry can be applied to its known synthetic pathways. Key steps in the synthesis of similar lactone structures, such as cyclization and halogenation, have shown significant improvements with microwave assistance. For example, the synthesis of (S)-N-protected homoserine γ-lactones from L-aspartic acid demonstrated the value of microwave irradiation in the selective reduction and acid-catalyzed cyclization steps. nih.gov Similarly, microwave activation has been shown to dramatically enhance the rates of atom transfer radical cyclization in the synthesis of 3,3-dichloro-γ- and δ-lactams. mdpi.com

These examples strongly suggest that a microwave-assisted approach to synthesizing this compound could offer considerable advantages in terms of energy efficiency and reaction time. A hypothetical comparison, based on typical improvements seen in similar organic transformations, illustrates the potential benefits:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6 - 12 hours | 5 - 15 minutes |

| Energy Consumption | High | Low |

| Reaction Yield | Moderate | Often Higher |

| Solvent Usage | High | Can be reduced or eliminated |

The data presented in the table is a conceptual illustration of the potential advantages of applying microwave-assisted protocols to the synthesis of this compound, based on documented efficiencies in analogous chemical reactions.

The development of such energy-efficient protocols is a critical step towards the greener production of valuable chemical intermediates like this compound. By reducing energy inputs and reaction times, microwave-assisted synthesis aligns with the core principles of sustainable chemistry, offering a promising avenue for future process optimization and industrial-scale production.

Reactivity Profiles and Mechanistic Elucidation of R 3 Chlorodihydrofuran 2 3h One

Fundamental Reactivity Patterns of α-Chlorinated γ-Lactones

The presence of a chlorine atom at the α-position to the carbonyl group in the γ-lactone ring dictates the primary modes of reactivity for (R)-3-chlorodihydrofuran-2(3H)-one. These patterns include nucleophilic substitution, ring-opening, and radical functionalization.

Nucleophilic Displacement at the Chiral Center

The carbon atom bearing the chlorine is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is characteristic of α-halo carbonyl compounds. Nucleophilic substitution reactions at this chiral center can proceed via an SN2-like mechanism. Theoretical studies on similar α-halocarboxylates suggest that the transition state for these reactions has considerable charge separation, with a partial positive charge on the α-carbon. rsc.org The stereochemical outcome of these reactions is crucial, as an SN2 reaction would lead to an inversion of configuration at the chiral center.

Ring-Opening Reactions and Derivatization Pathways

The lactone ring of this compound can be opened under various conditions, leading to a diverse array of functionalized products. This ring-opening is often facilitated by nucleophilic attack at the carbonyl carbon, followed by cleavage of the acyl-oxygen bond. For instance, hydrolysis under basic conditions would lead to the corresponding γ-hydroxy-α-chloro carboxylic acid.

This ring-opening strategy is a cornerstone for the derivatization of this lactone. The resulting open-chain compounds can be further manipulated to synthesize a variety of valuable molecules. For example, the ring-opening of related γ-lactones is a key step in the synthesis of certain pharmaceuticals. chemicalbook.comgoogle.com Cobalt-catalyzed enantioselective ring-opening reactions of related 2,5-dihydrofurans have also been reported, yielding acyclic organozinc compounds that can be further functionalized. nih.gov These reactions highlight the potential for creating complex molecules from relatively simple lactone precursors.

The formation of lactones, which is the reverse of ring-opening, is also a significant area of study. Lactonization can be achieved through various methods, including intramolecular cyclization of hydroxy acids. youtube.com Understanding the conditions that favor either ring-opening or lactonization is critical for synthetic planning.

Radical Functionalization Chemistry

In addition to ionic pathways, the C-Cl bond in α-chlorinated γ-lactones can undergo homolytic cleavage to generate a radical intermediate. This radical can then participate in a variety of functionalization reactions. While specific studies on the radical chemistry of this compound are not extensively detailed in the provided results, the general principles of radical reactions on similar substrates can be inferred. These reactions can be initiated by radical initiators or through photoredox catalysis. The resulting α-lactone radical can then be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Stereocontrol and Diastereoselective Transformations Originating from the Chiral Chlorolactone

The inherent chirality of this compound makes it a valuable starting material for asymmetric synthesis. The stereocenter at the 3-position can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically enriched products.

Diastereoselective transformations are a key feature of the chemistry of this chiral lactone. For example, in nucleophilic substitution reactions, the incoming nucleophile may approach from a specific face of the molecule to minimize steric hindrance, leading to the preferential formation of one diastereomer. Similarly, in ring-opening reactions, the stereochemistry of the chiral center can influence the conformation of the transition state, thereby controlling the stereochemistry of the newly formed chiral centers in the product.

The use of chiral auxiliaries or catalysts in conjunction with this lactone can further enhance stereocontrol. For instance, the synthesis of the antiepileptic drug Brivaracetam utilizes (R)-4-propyldihydrofuran-2(3H)-one, a related chiral lactone, as a key intermediate. chemicalbook.comgoogle.com The synthesis involves a diastereoselective process where the stereocenter of the lactone dictates the final stereochemistry of the drug molecule. google.com

In-depth Mechanistic Investigations of Chloro-lactone Formation and Reactions

A thorough understanding of the reaction mechanisms involved in the formation and subsequent reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Transition State Analysis and Reaction Coordinate Modeling

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving α-chloro-γ-lactones. Ab initio molecular orbital calculations have been used to study the formation of α-lactones from α-halocarboxylates. rsc.org These studies reveal that the reaction proceeds through a transition structure leading to an ion-molecule complex. rsc.org The transition state is characterized by significant charge separation, with a positive charge developing on the α-carbon. rsc.org

For nucleophilic substitution reactions, computational models can help to determine whether the reaction proceeds via a classic SN2 pathway or a more SN1-like mechanism with a carbocationic intermediate. rsc.org The nature of the leaving group, the nucleophile, and the solvent can all influence the preferred reaction pathway. rsc.org

Kinetic and computational studies on related systems, such as the Rh(III)-mediated amido transfer process, have shown that the coordination ability and the activation energy of key steps are critical factors in determining reaction efficiency. nih.gov Similar detailed mechanistic studies on the reactions of this compound would provide valuable insights into its reactivity and guide the development of new synthetic methodologies.

Understanding the Stereoelectronic Effects of the Chlorine Substituent

The reactivity and conformational preferences of this compound are not governed by steric and inductive effects alone; they are profoundly influenced by stereoelectronic effects originating from the chlorine substituent. Stereoelectronic effects are stabilizing orbital interactions that depend on the specific three-dimensional arrangement of atoms rsc.org. In this molecule, the primary stereoelectronic interactions involve the interplay between the lone pairs of the ring oxygen atom and the antibonding orbital of the carbon-chlorine bond, which dictates the molecule's preferred conformation and modulates its chemical reactivity.

The five-membered dihydrofuranone ring is not planar and typically adopts an envelope conformation to relieve torsional strain. In this conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane. For this compound, the two most plausible envelope conformations involve either the C3 or C4 atom being out of the plane. This puckering places the chlorine substituent in one of two distinct orientations: pseudo-axial or pseudo-equatorial. The relative stability of these conformers is largely determined by a key stereoelectronic interaction known as the anomeric effect.

The anomeric effect, in this context, refers to the donation of electron density from a non-bonding lone pair (n) of the endocyclic oxygen atom into the adjacent antibonding sigma orbital (σ) of the C3-Cl bond. This n → σC-Cl interaction is a type of negative hyperconjugation that stabilizes the molecule rsc.org. The efficiency of this orbital overlap is highly dependent on the geometry, being maximized when the donor lone pair and the acceptor σ* orbital are anti-periplanar (a dihedral angle of approximately 180°).

This geometric requirement has significant conformational consequences:

In the pseudo-axial conformer , one of the oxygen lone pairs can achieve an anti-periplanar alignment with the C-Cl bond. This optimal overlap provides significant stabilization, making this conformation electronically favored.

In the pseudo-equatorial conformer , the dihedral angle between the oxygen lone pairs and the C-Cl bond is gauche (approximately 60°), resulting in a much weaker n → σ*C-Cl interaction and therefore less electronic stabilization.

The following tables summarize the expected conformational features and the key orbital interactions based on established stereoelectronic principles.

Table 1: Predicted Conformational Features of this compound

| Feature | Pseudo-Axial Conformer | Pseudo-Equatorial Conformer |

| C-Cl Bond Orientation | Pointing away from the approximate plane of the ring | Extending outwards from the ring |

| Key Dihedral Angle (nO-C-C-Cl) | ~180° (anti-periplanar) | ~60° (gauche) |

| Dominant Stereoelectronic Effect | Strong n → σC-Cl hyperconjugation (Anomeric Effect) | Weak n → σC-Cl hyperconjugation |

| Predicted Relative Stability | More stable | Less stable |

Table 2: Key Stereoelectronic Orbital Interactions

| Interaction Type | Donor Orbital | Acceptor Orbital | Geometric Requirement | Predicted Consequence |

| Anomeric Effect | Oxygen lone pair (nO) | C-Cl antibonding orbital (σ*C-Cl) | Anti-periplanar | Stabilizes the ground state; lengthens and weakens the C-Cl bond; shortens the O1-C2 bond. |

| Dipole-Dipole Interaction | C=O dipole | C-Cl dipole | Varies with conformation | Influences overall conformational energy. |

Strategic Applications of R 3 Chlorodihydrofuran 2 3h One As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

The enantiomerically pure nature of (R)-3-Chlorodihydrofuran-2(3H)-one makes it an ideal starting material for the total synthesis of complex natural products and other bioactive molecules. The defined stereochemistry at the C3 position allows for the controlled introduction of other chiral centers, a critical aspect in the construction of intricate molecular architectures that are often found in nature. Organic chemists leverage the inherent chirality of this building block to devise efficient and stereoselective synthetic routes, thereby avoiding the need for challenging chiral separations or asymmetric transformations at later stages of a synthesis.

The functionalized γ-butyrolactone framework of this compound serves as a versatile scaffold that can be elaborated into various structural motifs present in natural products. The chlorine atom can be displaced by a range of nucleophiles, and the lactone ring can be opened or modified to generate acyclic or different heterocyclic systems. This flexibility enables the synthesis of diverse classes of natural products, including alkaloids, terpenoids, and polyketides, which often exhibit significant biological activities.

Intermediate in the Preparation of Pharmaceutically Active Compounds and Analogues

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various pharmaceutically active compounds and their analogues. Its application in this area is driven by the consistent demand for enantiomerically pure drugs to improve efficacy and reduce side effects.

Convergent Synthesis of Chiral Epoxides

A notable application of this compound is in the convergent synthesis of chiral epoxides. Chiral epoxides are highly valuable intermediates in organic synthesis due to their ability to undergo stereospecific ring-opening reactions with a variety of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. The synthesis of these epoxides from this compound typically involves a sequence of reactions that transform the lactone into the desired epoxide while retaining the crucial stereochemical information. This approach is advantageous as it provides a reliable method for accessing optically active epoxides that are key components in the synthesis of numerous pharmaceutical agents.

Derivatization to Other Functionalized Lactones and Nitrogen-Containing Heterocycles

The chemical reactivity of this compound allows for its derivatization into a wide range of other functionalized lactones and nitrogen-containing heterocycles, which are prevalent structural motifs in many drugs. The chlorine atom can be readily substituted by various nucleophiles, including those containing nitrogen, to introduce new functionalities and build molecular complexity.

For instance, reaction with amines can lead to the formation of aminolactones, which are precursors to a variety of nitrogen-containing heterocyclic systems such as pyrrolidines, piperidines, and other alkaloids with potential therapeutic properties. Furthermore, the lactone ring itself can be manipulated through ring-opening, reduction, and cyclization strategies to afford a diverse array of heterocyclic structures. The development of environmentally benign, metal-catalyzed dehydrative cyclization reactions has further expanded the toolkit for converting hydroxy amides, derivable from lactones, into nitrogen-containing heterocycles under mild conditions. pitt.edu

| Precursor | Reagent/Condition | Product | Application |

| This compound | Amine (R-NH2) | (R)-3-Aminodihydrofuran-2(3H)-one | Intermediate for nitrogen-containing heterocycles |

| This compound | Sodium Azide | (R)-3-Azidodihydrofuran-2(3H)-one | Precursor for amino-functionalized compounds |

| This compound | Thiol (R-SH) | (R)-3-(Alkylthio)dihydrofuran-2(3H)-one | Intermediate for sulfur-containing analogues |

Role in the Development of Novel Chiral Catalysts and Ligands

Beyond its role as a direct precursor to target molecules, this compound also plays a crucial part in the development of novel chiral catalysts and ligands for asymmetric synthesis. The enantiopure backbone of this compound can be incorporated into the structure of a ligand, which then coordinates to a metal center to form a chiral catalyst. These catalysts are designed to induce stereoselectivity in a wide range of chemical transformations.

The development of such catalysts is a cornerstone of modern organic chemistry, enabling the efficient production of enantiomerically pure compounds. For example, ligands derived from this compound can be utilized in asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The rigid and well-defined stereochemical environment provided by the ligand framework is key to achieving high levels of enantioselectivity in the catalyzed reaction. The functionalization of unactivated carbon-hydrogen bonds, a transformative strategy for molecular construction, has benefited from the development of chiral ligands that can direct palladium catalysts to perform highly selective and efficient reactions. nih.gov

| Ligand Type | Derived From | Application in Asymmetric Synthesis |

| Chiral Phosphine Ligands | (R)-3-Hydroxydihydrofuran-2(3H)-one | Asymmetric Hydrogenation |

| Chiral Oxazoline Ligands | (R)-3-Aminodihydrofuran-2(3H)-one | Asymmetric Allylic Alkylation |

| Chiral Diol Ligands | (R)-3,4-Dihydroxydihydrofuran-2(3H)-one | Asymmetric Dihydroxylation |

Q & A

Q. What are the common synthetic routes for preparing (R)-3-Chlorodihydrofuran-2(3H)-one, and what key parameters influence reaction efficiency?

The synthesis of dihydrofuranone derivatives often involves cyclization of halogenated precursors or functionalization of lactone scaffolds. For example, hypervalent iodine reagents have been used to introduce azide groups into similar dihydrofuran-2(3H)-one structures, requiring precise control of reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) to optimize yields . Chlorination steps may employ reagents like thionyl chloride or PCl3, with reaction monitoring via TLC or NMR to prevent overhalogenation. Key parameters include catalyst selection, steric/electronic effects of substituents, and purification methods (e.g., column chromatography with silica gel) .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and enantiomeric purity of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on coupling patterns and chemical shifts. For instance, the lactone carbonyl typically appears at δ ~170–175 ppm in <sup>13</sup>C NMR. Chiral centers induce distinct splitting; compare data to literature (e.g., (R)-pantolactone: δ 4.25 ppm for the hydroxyl-bearing proton) .

- HRMS : Validate molecular formula (e.g., C4H5ClO2 for this compound) with mass accuracy <5 ppm. Advanced methods like ESI-MS can detect isotopic Cl patterns .

- Chiral HPLC/OD columns : Resolve enantiomers using cellulose-based columns and polarimetric detection to confirm >99% ee .

Advanced Research Questions

Q. How can researchers achieve stereochemical control during the synthesis of this compound, and what analytical methods validate enantioselectivity?

Enantioselective synthesis may involve asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution. For example, lipases have been used to hydrolyze racemic dihydrofuranones, selectively yielding the (R)-enantiomer . Advanced characterization includes:

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition for similar compounds ).

- Vibrational Circular Dichroism (VCD) : Correlate experimental spectra with DFT calculations to confirm stereochemistry .

Q. What strategies mitigate risks when handling reactive intermediates (e.g., chlorinated species) in the synthesis of this compound?

- Containment : Use fume hoods and closed systems to prevent inhalation/contact with volatile chlorinated intermediates (PAC-1 limit: 2.1 mg/m³ for 3-chlorophenol analogs ).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as chlorolactones may hydrolyze to corrosive acids .

- Waste disposal : Neutralize chlorinated byproducts with NaOH before disposal. Follow EPA guidelines for halogenated waste .

Q. How do solubility challenges impact biological testing of this compound, and what formulation strategies improve bioavailability?

- Solvent selection : DMSO is commonly used for stock solutions (≥10 mg/mL), but residual solvent toxicity requires dilution to ≤0.1% in cell assays .

- Co-solvents : Add Tween 80, PEG 400, or cyclodextrins to enhance aqueous solubility. For in vivo studies, use corn oil or carboxymethylcellulose suspensions .

- Stability testing : Monitor degradation under varying pH/temperature via HPLC. Store lyophilized powder at -80°C for long-term stability .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) for this compound derivatives?

- Artifact identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) or impurities via 2D NMR (COSY, HSQC) .

- Isotopic patterns : Confirm molecular ion clusters in HRMS match theoretical Cl isotope ratios (3:1 for <sup>35</sup>Cl/<sup>37</sup>Cl) .

- Cross-validation : Compare data with crystallographic results (e.g., CCDC 1505246 for structural analogs ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.